molecular formula C9H10N2O B8605680 6-Hydrazinoindan-1-one

6-Hydrazinoindan-1-one

Cat. No. B8605680
M. Wt: 162.19 g/mol
InChI Key: KGGZDMFDAKLHNR-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a mixture of 6-aminoindan-1-one (7.2 g, 11.8 mmol) in conc. HCl (20 mL) at 0° C. was added dropwise an aqueous solution of NaNO2 (0.9 g, 13 mmol). After 30 min, a solution of SnCl2.2H2O (5.9 g, 26.2 mmol) in conc. HCl was added dropwise at such a rate that the reaction temperature never rose above 5° C. After the addition was completed, the mixture was stirred at RT for 2 h. The mixture was extracted with Et2O to afford 6-hydrazinoindan-1-one. MS (ESI) m/z: 199 (M+H+).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.[N:12]([O-])=O.[Na+].O.O.Cl[Sn]Cl>Cl>[NH:1]([C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1)[NH2:12] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
NC1=CC=C2CCC(C2=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(N)C1=CC=C2CCC(C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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